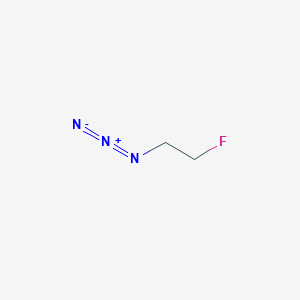

1-Azido-2-fluoroetano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azido-2-fluoroethane, also known as 2-fluoroethylazide, is a chemical compound with the molecular formula C2H4FN3 . It has an average mass of 88.074 Da and a monoisotopic mass of 88.041458 Da .

Synthesis Analysis

The synthesis of 1-Azido-2-fluoroethane can be achieved through the addition of the azide anion to tetrafluoroethylene in a protic environment . Radiolabeling was performed by click chemistry ligation of [18 F]1-azido-2-fluoroethane .Molecular Structure Analysis

The molecular structure of 1-Azido-2-fluoroethane consists of two carbon atoms, four hydrogen atoms, one fluorine atom, and three nitrogen atoms . The exact mass of the molecule is 89.03892530 g/mol .Chemical Reactions Analysis

1-Azido-2-fluoroethane has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-2-fluoroethane include a molecular weight of 89.07 g/mol, a topological polar surface area of 14.4 Ų, and a complexity of 65.2 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación

- Estas reacciones son rápidas, altamente selectivas y de alto rendimiento, lo que las hace valiosas para estudios de imágenes PET .

- Los investigadores utilizan este enfoque para estudiar procesos biológicos y vías de enfermedades con una interferencia mínima .

- Por ejemplo, se ha utilizado para etiquetar Cy5 sulfonado (que lleva un grupo alquino) y fragmentos de anticuerpos modificados con enlazadores de tetrazina para la radiofluoración .

- Estas investigaciones brindan información sobre la idoneidad del compuesto para aplicaciones in vivo .

Imágenes PET y Marcado Radionuclídico

Química Bioortogonal

Andamiajes C-Glicosílicos Cliclables

Imágenes del Receptor de Estrógeno

Análisis de Metabolitos y Estabilidad In Vivo

Desafíos y Consideraciones de Seguridad

Mecanismo De Acción

Target of Action

1-Azido-2-fluoroethane, also known as [18F]Fluoroethyl azide ([18F]FEA), is primarily used as a prosthetic group for rapid radiolabeling of precursor compounds . These precursor compounds are typically modified with terminal alkynes, which serve as the primary targets of [18F]FEA .

Mode of Action

The interaction of [18F]FEA with its targets involves copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, high yielding, and can be carried out under mild reaction conditions without the need for protecting groups . The result is a radiolabeled probe that can be used for positron emission tomography (PET) imaging .

Biochemical Pathways

The biochemical pathways affected by [18F]FEA are primarily related to its role in radiolabeling and PET imaging . The compound allows for the non-invasive molecular imaging and quantification of metabolic processes . The specific pathways affected would depend on the nature of the precursor compounds being radiolabeled.

Pharmacokinetics

The pharmacokinetics of [18F]FEA have been studied using preclinical PET/MR scanning and metabolite analysis . The compound has shown poor stability and very restricted suitability for in vivo application . Therefore, its ADME properties and their impact on bioavailability may be limited .

Result of Action

The primary result of [18F]FEA’s action is the creation of a radiolabeled probe for PET imaging .

Action Environment

The action of [18F]FEA can be influenced by various environmental factors. For instance, the presence of dichloromethane in the reaction mixture can lead to the formation of potentially dangerous (explosive) diazidomethane . Additionally, the compound’s poor stability suggests that it may be sensitive to factors such as temperature and pH .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Azido-2-fluoroethane has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, and high yielding .

Molecular Mechanism

The molecular mechanism of 1-Azido-2-fluoroethane involves its use as a prosthetic group for rapid radiolabeling of precursor compounds. This is achieved through CuAAC, a type of click chemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Azido-2-fluoroethane has been used for rapid radiolabeling. It has shown poor stability and very restricted suitability for in vivo application .

Propiedades

IUPAC Name |

1-azido-2-fluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZLFOJNNMFIGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2393210.png)

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)

![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)

![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)

![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)